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Compound of Interest
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Cat. No.: B1436885 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

in-vitro effects of BPR1M97, a dual-agonist of the mu-opioid (MOP) and nociceptin/orphanin

FQ peptide (NOP) receptors.

This guide provides a comparative overview of the experimental data available on BPR1M97's

activity in different cell line models. BPR1M97 has emerged as a promising analgesic

compound with a potentially safer profile than traditional opioids like morphine.[1][2] It functions

as a full agonist at the MOP receptor and a G protein-biased agonist at the NOP receptor.[1]

This dual mechanism of action is thought to contribute to its potent pain-relieving effects with a

reduced risk of adverse effects.

Quantitative Analysis of BPR1M97's Functional
Activity
The following tables summarize the available quantitative data on the bioactivity of BPR1M97
in commonly used cell lines for opioid receptor research: Chinese Hamster Ovary (CHO) and

Human Embryonic Kidney 293 (HEK293) cells. These cell lines are frequently used to express

specific opioid receptor subtypes to study ligand-receptor interactions and downstream

signaling pathways.

Table 1: BPR1M97 Activity at the Mu-Opioid Receptor (MOP)
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Cell Line Assay Type Parameter Value Reference

HEK293 cAMP Inhibition IC50 0.05 µM [2]

CHO-K1 cAMP Inhibition EC50
Data Not

Available

CHO-K1
β-Arrestin

Recruitment
EC50

Data Not

Available

HEK293
β-Arrestin

Recruitment
EC50

Data Not

Available

Table 2: BPR1M97 Binding Affinity

Receptor Parameter Value

Mu-Opioid Receptor (MOP) Ki 1.8 nM

Nociceptin/Orphanin FQ

Peptide (NOP) Receptor
Ki 4.2 nM

Note: Ki values are a measure of the binding affinity of a ligand to a receptor. A lower Ki value

indicates a higher binding affinity.

Signaling Pathways and Experimental Workflow
BPR1M97's interaction with the MOP and NOP receptors initiates distinct intracellular signaling

cascades. The diagrams below illustrate the primary signaling pathway activated by MOP

receptor agonists and a typical experimental workflow for assessing compound activity.
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MOP Receptor G-Protein Signaling Pathway
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Experimental Workflow for In-Vitro Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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